molecular formula C9H9BrFNO2 B14759126 3-Bromo-5-fluoro-2-methoxy-N-methylbenzamide

3-Bromo-5-fluoro-2-methoxy-N-methylbenzamide

Cat. No.: B14759126
M. Wt: 262.08 g/mol
InChI Key: QWQHPPVJDYMPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluoro-2-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzamide, featuring bromine, fluorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-methoxy-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluoro-2-methoxyaniline.

    Acylation Reaction: The aniline derivative undergoes acylation with N-methylbenzoyl chloride in the presence of a base like triethylamine. This reaction forms the desired benzamide compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Formation of oxidized products such as carboxylic acids.

    Reduction: Formation of reduced products such as primary amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3-Bromo-5-fluoro-2-methoxy-N-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with unique properties, such as polymers or coatings.

    Biological Studies: It serves as a probe or ligand in biological assays to study enzyme activity or protein interactions.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-methoxy-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and selectivity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, affecting signal transduction pathways.

    Proteins: The compound can interact with proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide
  • 3-Bromo-4-fluoro-N-methylbenzamide
  • 3-Bromo-5-fluoro-2-methoxyphenylboronic acid

Uniqueness

3-Bromo-5-fluoro-2-methoxy-N-methylbenzamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of bromine, fluorine, and methoxy groups can enhance its reactivity and binding interactions compared to similar compounds.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

3-bromo-5-fluoro-2-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H9BrFNO2/c1-12-9(13)6-3-5(11)4-7(10)8(6)14-2/h3-4H,1-2H3,(H,12,13)

InChI Key

QWQHPPVJDYMPAI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC(=C1)F)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.